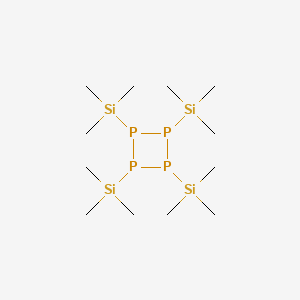

Tetrakis(trimethylsilyl)tetraphosphetane

説明

特性

CAS番号 |

83213-23-4 |

|---|---|

分子式 |

C12H36P4Si4 |

分子量 |

416.65 g/mol |

IUPAC名 |

trimethyl-[2,3,4-tris(trimethylsilyl)tetraphosphetan-1-yl]silane |

InChI |

InChI=1S/C12H36P4Si4/c1-17(2,3)13-14(18(4,5)6)16(20(10,11)12)15(13)19(7,8)9/h1-12H3 |

InChIキー |

YREAUECRHVFZRM-UHFFFAOYSA-N |

正規SMILES |

C[Si](C)(C)P1P(P(P1[Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |

製品の起源 |

United States |

準備方法

Structural and Electronic Considerations

Tetraphosphetane rings (P$$4$$ rings) are strained systems due to the 60° bond angles between phosphorus atoms, which deviate from the preferred 90°–100° angles in larger phosphorus cycles. Introducing four bulky trimethylsilyl groups exacerbates steric hindrance, necessitating precise control over reaction conditions to prevent ring-opening or decomposition. The electron-donating nature of Si(CH$$3$$)$$_3$$ groups further complicates stabilization, as hypervalent phosphorus intermediates may form undesired byproducts.

Lessons from Silane Silylation Strategies

The industrial synthesis of tetrakis(trimethylsilyl)silane (Si[Si(CH$$3$$)$$3$$]$$4$$) involves reacting tetrachlorosilane (SiCl$$4$$) with chlorotrimethylsilane (ClSi(CH$$3$$)$$3$$) in the presence of lithium metal. Key steps include:

- Lithium-mediated coupling : Li reduces Si–Cl bonds, enabling Si–Si bond formation.

- Stoichiometric control : A 1:4 molar ratio of SiCl$$4$$ to ClSi(CH$$3$$)$$_3$$ ensures complete substitution.

- Post-reaction lithium quenching : Residual Li is neutralized with compounds like ammonium chloride to ensure safety and yield.

For phosphorus systems, analogous silylation of PCl$$3$$ or P$$4$$Cl$${10}$$ with ClSi(CH$$3$$)$$_3$$ could be explored, though phosphorus’s lower electronegativity may require stronger reductants or elevated temperatures.

Proposed Synthetic Routes for Tetrakis(trimethylsilyl)tetraphosphetane

Direct Silylation of White Phosphorus (P$$_4$$)

White phosphorus (P$$_4$$) serves as a plausible starting material due to its tetrahedral structure. Silylation could proceed via radical or nucleophilic pathways:

Hypothetical Reaction :

$$

\text{P}4 + 4 \text{ClSi(CH}3\text{)}3 \xrightarrow{\text{Li, THF}} \text{P}4[\text{Si(CH}3\text{)}3]_4 + 4 \text{LiCl}

$$

Challenges :

- P$$_4$$’s high reactivity risks uncontrolled polymerization or oxidation.

- Steric bulk may limit substitution to fewer than four silyl groups.

Ring-Closing Metathesis of Silylated Phosphines

Transition-metal catalysts, such as cobalt or rhodium complexes, could facilitate cyclization of bis(trimethylsilyl)phosphine precursors. For example:

Hypothetical Pathway :

- Synthesize 1,2-bis(trimethylsilyl)phosphine (H$$2$$P–PSi(CH$$3$$)$$_3$$).

- Employ a Co(I) catalyst to induce [2+2] cycloaddition, forming the P$$_4$$ ring.

Critical Factors :

- Catalyst selection must balance activity and stability under silyl group presence.

- Solvent polarity and temperature control are essential to favor intramolecular cyclization over oligomerization.

Metal-Mediated Cyclization Strategies

Cobalt-Catalyzed Cyclotrimerization

The synthesis of tetra-cata-tetrabenzoquadrannulene in Source demonstrates the efficacy of Co(I) catalysts in forming strained aromatic systems. Adapting this to phosphorus chemistry:

Proposed Mechanism :

$$

3 \text{PH}[Si(CH3)3]2 \xrightarrow{\text{Co(I)}} \text{P}4[Si(CH3)3]_4 + \text{Byproducts}

$$

Optimization Parameters :

- Temperature : 80–120°C to overcome activation energy without degrading silyl groups.

- Ligand design : Bulky phosphine ligands (e.g., PPh$$_3$$) may stabilize transient Co–P intermediates.

Nickel-Catalyzed Cross-Coupling

Nickel complexes, known for facilitating P–P bond formation, could couple silylated phosphine halides:

Reaction Scheme :

$$

2 \text{XP}[Si(CH3)3]2 \xrightarrow{\text{Ni(0)}} \text{P}4[Si(CH3)3]4 + 2 \text{X}2

$$

(X = Cl, Br)

Key Considerations :

- Halide abstraction agents (e.g., Mg turnings) may improve yield.

- Solvents like tetrahydrofuran (THF) or diethyl ether are optimal for nickel-mediated reactions.

Comparative Analysis of Silylation Methods

The table below extrapolates conditions from silane synthesis to hypothetical phosphorus systems:

化学反応の分析

Types of Reactions

Tetrakis(trimethylsilyl)tetraphosphetane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve the use of halogenating agents or nucleophiles .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphines, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Tetrakis(trimethylsilyl)tetraphosphetane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various organophosphorus compounds and as a ligand in coordination chemistry.

Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

作用機序

The mechanism of action of Tetrakis(trimethylsilyl)tetraphosphetane involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions and influencing their reactivity. Its trimethylsilyl groups provide steric protection, enhancing the stability of the resulting complexes .

類似化合物との比較

The following analysis compares Tetrakis(trimethylsilyl)tetraphosphetane with structurally or functionally related phosphorus-containing compounds, emphasizing substituent effects, stability, and applications.

Structural and Electronic Comparisons

| Compound Name | Core Structure | Substituents | Key Electronic Effects | Steric Effects |

|---|---|---|---|---|

| Tetrakis(trimethylsilyl)tetraphosphetane | P₄ ring | Trimethylsilyl | Electron-donating via Si–C bonds | High steric bulk |

| Tetrachloromonospirocyclotriphosphazene | PN₃ ring (spiro) | Chlorine | Electron-withdrawing | Moderate (spiro groups add strain) |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(0) complex | Triphenylphosphine | π-acceptor ligands stabilize Pd(0) | Extreme bulk from PPh₃ ligands |

| Tetrakis(hydroxymethyl)phosphonium chloride | PH₄⁺ cation | Hydroxymethyl | Polar, hydrophilic | Low |

Key Observations :

- The TMS groups in Tetrakis(trimethylsilyl)tetraphosphetane provide steric protection and electron donation, contrasting with electron-withdrawing chlorine in phosphazenes () .

Thermal and Chemical Stability

| Compound Name | Thermal Stability | Air Sensitivity | Reactivity with Nucleophiles |

|---|---|---|---|

| Tetrakis(trimethylsilyl)tetraphosphetane | High | Moderate | Low (steric hindrance) |

| Tetrachloromonospirocyclotriphosphazene | Moderate | High | High (reacts with diamines) |

| Tetrakis(hydroxymethyl)phosphonium chloride | Low | Low | High (crosslinks with cellulose) |

Key Observations :

- The TMS-substituted tetraphosphetane’s stability exceeds that of chlorinated phosphazenes (), which readily react with amines to form dispiro compounds .

- Unlike hydrophilic phosphonium salts (), the hydrophobic TMS groups reduce water solubility but enhance compatibility with organic solvents .

Key Observations :

- Hydroxymethyl phosphonium derivatives () excel in industrial applications, contrasting with the research-stage focus of TMS-tetraphosphetane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。